![molecular formula C13H13F3N2O3 B13418780 Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate CAS No. 58670-18-1](/img/structure/B13418780.png)
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate is a chemical compound with the molecular formula C13H13F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazono group linked to a butanoate ester
Preparation Methods
The synthesis of Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)phenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}pentanoate: Similar structure but with a longer carbon chain.
Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}hexanoate: Similar structure but with an even longer carbon chain. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications.
Properties
CAS No. |
58670-18-1 |
|---|---|
Molecular Formula |
C13H13F3N2O3 |
Molecular Weight |
302.25 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H13F3N2O3/c1-3-21-12(20)11(8(2)19)18-17-10-6-4-5-9(7-10)13(14,15)16/h4-7,19H,3H2,1-2H3/b11-8+,18-17? |
InChI Key |
YAIIZSLENAGMAE-JOLFQTHCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


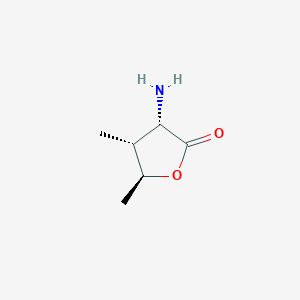
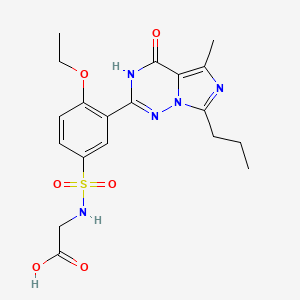
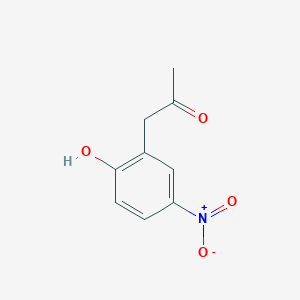
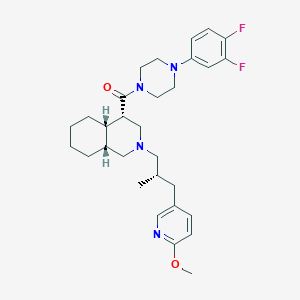
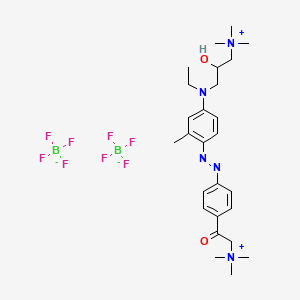
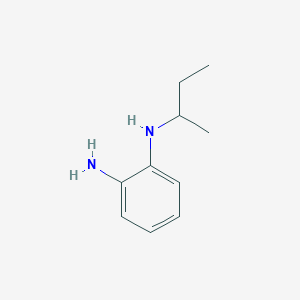


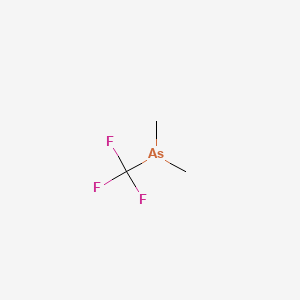
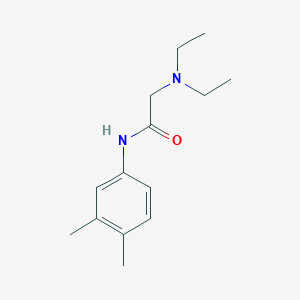
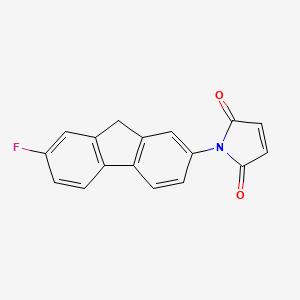
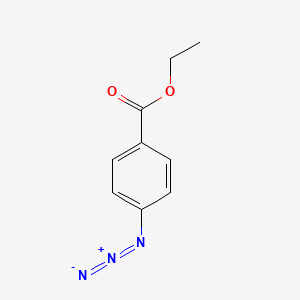
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
